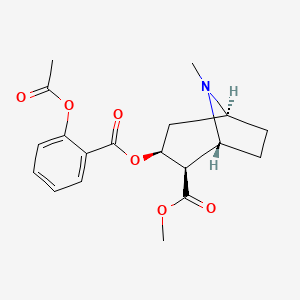
5-(((1-Methyl-2-phenylethyl)amino)methyl)-2,4(1H,3H)-pyrimidinedione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(((1-Methyl-2-phenylethyl)amino)methyl)-2,4(1H,3H)-pyrimidinedione hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidinedione core and a phenylethylamine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((1-Methyl-2-phenylethyl)amino)methyl)-2,4(1H,3H)-pyrimidinedione hydrochloride typically involves multiple steps:
Formation of the Pyrimidinedione Core: This step involves the condensation of urea with a suitable diketone under acidic or basic conditions to form the pyrimidinedione ring.
Introduction of the Phenylethylamine Moiety: The phenylethylamine group is introduced through a nucleophilic substitution reaction, where the amine group of phenylethylamine reacts with a suitable electrophile on the pyrimidinedione ring.
Methylation: The final step involves the methylation of the amine group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethylamine moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the pyrimidinedione core, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of phenylacetaldehyde derivatives, while reduction may yield dihydropyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(((1-Methyl-2-phenylethyl)amino)methyl)-2,4(1H,3H)-pyrimidinedione hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a useful tool for investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound may have potential therapeutic applications. Its structure suggests that it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used as a precursor for the synthesis of various materials, including polymers and pharmaceuticals. Its versatility in chemical reactions makes it a valuable starting material for industrial processes.
Mécanisme D'action
The mechanism of action of 5-(((1-Methyl-2-phenylethyl)amino)methyl)-2,4(1H,3H)-pyrimidinedione hydrochloride involves its interaction with specific molecular targets. The phenylethylamine moiety may interact with receptors or enzymes, while the pyrimidinedione core may participate in hydrogen bonding and other interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylethylamine: A simple amine with a structure similar to the phenylethylamine moiety of the compound.
Pyrimidinedione Derivatives: Compounds with a pyrimidinedione core, which may have similar chemical properties.
Uniqueness
5-(((1-Methyl-2-phenylethyl)amino)methyl)-2,4(1H,3H)-pyrimidinedione hydrochloride is unique due to its combination of a phenylethylamine moiety and a pyrimidinedione core. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
118202-63-4 |
|---|---|
Formule moléculaire |
C14H18ClN3O2 |
Poids moléculaire |
295.76 g/mol |
Nom IUPAC |
5-[(1-phenylpropan-2-ylamino)methyl]-1H-pyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C14H17N3O2.ClH/c1-10(7-11-5-3-2-4-6-11)15-8-12-9-16-14(19)17-13(12)18;/h2-6,9-10,15H,7-8H2,1H3,(H2,16,17,18,19);1H |
Clé InChI |
YVPGKSAQNIPXSM-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=CC=C1)NCC2=CNC(=O)NC2=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


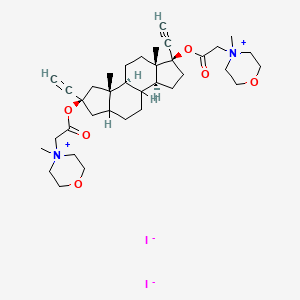

![3-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12779558.png)
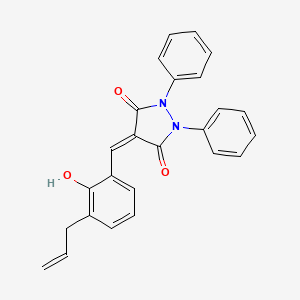



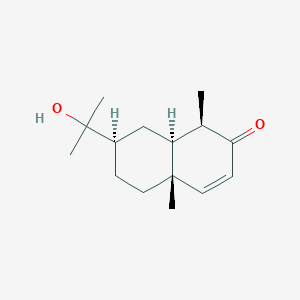
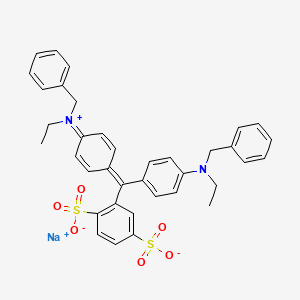
![4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid](/img/structure/B12779605.png)
![2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol](/img/structure/B12779620.png)
